molecular formula C13H10N2OS B1664693 2-(4-Aminophenyl)benzo[d]thiazol-6-ol CAS No. 178804-18-7

2-(4-Aminophenyl)benzo[d]thiazol-6-ol

Cat. No. B1664693
M. Wt: 242.3 g/mol
InChI Key: KYQOWAHXMWGEJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminophenyl)benzo[d]thiazol-6-ol is a research chemical compound . It has been used in the preparation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents . It has also been reported to have antimicrobial, antioxidant, and anticancer properties .


Synthesis Analysis

The synthesis of 2-(4-Aminophenyl)benzo[d]thiazol-6-ol involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The structures of the synthesized compounds were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .


Chemical Reactions Analysis

The results from cytoplasmic membrane permeabilization assay, FACS study, as well as DNA-binding assays, suggest membrane perturbing as well as intracellular mode of action of this class of compounds .

Scientific Research Applications

Synthesis and Drug Discovery

2-(4-Aminophenyl)benzo[d]thiazol-6-ol and its derivatives are significant in synthetic and medicinal chemistry, often serving as building blocks in drug discovery. They can be substituted at multiple positions, offering extensive possibilities for exploring chemical space and creating new compounds for various applications. An elegant pathway for the synthesis of these derivatives has been established, leading to the development of new compounds with potential applications in drug discovery (Durcik et al., 2020).

Antitumor Activity

A series of benzothiazole derivatives, including 2-(4-Aminophenyl)benzo[d]thiazol-6-ol, have shown promise in antitumor activity. These compounds have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, indicating their potential as novel anticancer agents. Their efficacy in inhibiting the growth of cancer cells like Ehrlich Ascites Carcinoma and human cancer cell lines (MCF-7 and HeLa) has been a significant area of research (Bolakatti et al., 2014).

Metabolic Studies in Cancer Treatment

The metabolic conversion of 2-(4-Aminophenyl)benzothiazol-6-ol derivatives plays a crucial role in their mode of action against cancer. Studies have shown that their metabolic formation and biological properties are vital in understanding their selective anticancer activity. The differential uptake and metabolism of these compounds by cancer cell lines underline their potential as targeted anticancer treatments (Kashiyama et al., 1999).

Prodrug Development for Enhanced Bioavailability

The development of amino acid prodrugs of benzothiazoles, including 2-(4-Aminophenyl)benzothiazol-6-ol, has been a significant advancement. These prodrugs are designed to overcome limitations posed by the lipophilicity of the parent compounds. They have shown efficacy in preclinical models, offering a new avenue for the development of antitumor therapies (Bradshaw et al., 2002).

Pharmacological and Biological Importance

Benzothiazole derivatives, including 2-(4-Aminophenyl)benzo[d]thiazol-6-ol, are recognized for their pharmaceutical and biological significance. Their applications extend beyond anticancer activity, with some compounds showing urease enzyme inhibition and nitric oxide scavenging activities, highlighting their versatile pharmacological potential [(Gull et al., 2013)](https://consensus.app/papers/synthesis-2amino6arylbenzothiazoles-suzuki-cross-gull/f5619fc01dd755b1a8f48f51f76ff550/?utm_source=chatgpt).

Antimicrobial and Antiparasitic Applications

Some benzothiazole derivatives, closely related to 2-(4-Aminophenyl)benzo[d]thiazol-6-ol, have been investigated for their antimicrobial and antiparasitic properties. This includes their use in targeting specific infections like trypanosomatidic diseases, which are significant in areas where these infections are prevalent (Linciano et al., 2019).

Unique Mechanism of Action in Tumor Cell Lines

2-(4-Aminophenyl)benzo[d]thiazol-6-ol has been noted for its unique mechanism of action in various tumor cell lines, distinct from clinically used chemotherapeutic agents. This unique action, involving the metabolism of the compound and its selective impact on certain cancer cell types, presents a novel approach in cancer therapy (Dubey et al., 2006).

Potential in Radiopharmaceuticals

2-(4-Aminophenyl)benzo[d]thiazol-6-ol and its derivatives have also been explored in the field of radiopharmaceuticals, particularly for breast cancer imaging and therapy. The synthesis and evaluation of Re and (99m)Tc complexes of this compound have shown promising results in both in vitro and in vivo studies, indicating potential applications in breast cancer diagnostics and treatment (Tzanopoulou et al., 2010).

Future Directions

The future directions for 2-(4-Aminophenyl)benzo[d]thiazol-6-ol could involve further exploration of its antimicrobial, antioxidant, and anticancer properties . Additionally, its potential as an amyloid imaging agent could be further investigated .

properties

IUPAC Name

2-(4-aminophenyl)-1,3-benzothiazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(16)7-12(11)17-13/h1-7,16H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQOWAHXMWGEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenyl)benzo[d]thiazol-6-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Aminophenyl)benzo[d]thiazol-6-ol
Reactant of Route 2
Reactant of Route 2
2-(4-Aminophenyl)benzo[d]thiazol-6-ol
Reactant of Route 3
Reactant of Route 3
2-(4-Aminophenyl)benzo[d]thiazol-6-ol
Reactant of Route 4
2-(4-Aminophenyl)benzo[d]thiazol-6-ol
Reactant of Route 5
Reactant of Route 5
2-(4-Aminophenyl)benzo[d]thiazol-6-ol
Reactant of Route 6
2-(4-Aminophenyl)benzo[d]thiazol-6-ol

Citations

For This Compound
4
Citations
NS Mason, CA Mathis, WE Klunk - Journal of Labelled …, 2013 - Wiley Online Library
The development of positron emission tomography (PET) radioligands for the non‐invasive imaging of amyloid‐β plaque burden has been the focus of intense research efforts over the …
M Singh, SK Singh - Anti-Cancer Agents in Medicinal …, 2014 - ingentaconnect.com
Heterocyclic compounds, analogs and derivatives have attracted attention due to their diverse biological and pharmacological properties. Benzoheterocycles such as benzothiazoles, …
Number of citations: 72 www.ingentaconnect.com
Y Yang, M Cui - European Journal of Medicinal Chemistry, 2014 - Elsevier
Alzheimer's disease (AD) is a debilitating neurodegenerative dementia that involves substantial neuronal loss. Extracellular deposition of neurotoxic β-amyloid (Aβ) plaques in the brain …
Number of citations: 48 www.sciencedirect.com
S Ramya, N Kumar, AVSA Kumar, IP Dubey… - 2023 - journals.lww.com
S22 Indian Journal of Nuclear Medicine| Volume 38| Abstract Supplement Issue 1| November 2023 of the absence of any statistically significant proportional bias between results. …
Number of citations: 0 journals.lww.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.